2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one

Radical scavenging Reactive oxygen species Selenium vs sulfur reactivity

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one (CAS 60940-32-1) is an N-alkyl-substituted 1,2-benzoselenazol-3(2H)-one, a member of the ebselenoid class of organoselenium heterocycles defined by a fused benzoselenazole core. This synthetic small molecule (C₁₁H₁₃NOSe; MW 254.19 g/mol) possesses the selenium atom critical for its glutathione peroxidase (GPx)-mimetic catalytic cycle and radical-scavenging capacity.

Molecular Formula C11H13NOSe
Molecular Weight 254.20 g/mol
CAS No. 60940-32-1
Cat. No. B6601551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one
CAS60940-32-1
Molecular FormulaC11H13NOSe
Molecular Weight254.20 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2[Se]1
InChIInChI=1S/C11H13NOSe/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3
InChIKeyFFYKLOLVUCXNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one (CAS 60940-32-1): N-Alkyl Benzoselenazol-3-one Procurement Baseline


2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one (CAS 60940-32-1) is an N-alkyl-substituted 1,2-benzoselenazol-3(2H)-one, a member of the ebselenoid class of organoselenium heterocycles defined by a fused benzoselenazole core [1]. This synthetic small molecule (C₁₁H₁₃NOSe; MW 254.19 g/mol) possesses the selenium atom critical for its glutathione peroxidase (GPx)-mimetic catalytic cycle and radical-scavenging capacity [2]. The N-butyl substituent differentiates it from the prototypical 2-phenyl analog ebselen (CAS 60940-34-3) by altering lipophilicity, steric profile, and potential target engagement without perturbing the redox-active Se–N bond motif that underpins the pharmacophore [3].

Why 2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one Cannot Be Interchanged with Generic Organoselenium or Sulfur Analogs


Despite a shared benzoselenazol-3-one pharmacophore, N-substituted ebselen analogs exhibit pronounced structure-activity divergence that precludes casual substitution. The selenium atom is indispensable: its sulfur congener (2-phenyl-1,2-benzisothiazol-3(2H)-one) displays radical-scavenging rate constants at least 29-fold lower, and the sulfur analog is completely inactive as an NADPH oxidase inhibitor [1]. Among diselenides, bis-methoxydiphenyl diselenide lacks GPx-mimetic activity entirely while retaining thioredoxin reductase substrate capacity, demonstrating functional pathway uncoupling within the organoselenium class [2]. The N-alkyl chain length and branching further modulate antifungal potency, cytotoxicity, and target selectivity in head-to-head comparisons of N-allyl, N-3-methylbutyl, and N-butyl benzoselenazol-3-ones [3]. These data establish that the specific combination of selenium heterocycle and N-butyl substituent represents a non-fungible chemical entity for applications requiring defined redox reactivity, target engagement, and physicochemical properties.

Quantitative Differentiation Evidence for 2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one: Comparator-Anchored Dataset


Selenium-Dependent Radical Scavenging Rate: >29-Fold Kinetic Advantage over the Isosteric Sulfur Analog

The benzoselenazol-3-one scaffold, conserved in 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one, exhibits a second-order rate constant for reaction with trichloromethylperoxyl radicals of 2.9 × 10⁸ M⁻¹s⁻¹. In contrast, the direct sulfur isostere 2-phenyl-1,2-benzisothiazol-3(2H)-one reacts with the same radical species at a rate at least 29-fold slower (k ≤ 1 × 10⁷ M⁻¹s⁻¹) [1]. This kinetic differential originates from the lower oxidation potential and greater polarizability of selenium versus sulfur in the heterocycle and is a class-level property of all benzoselenazol-3-ones relative to their benzisothiazolone counterparts.

Radical scavenging Reactive oxygen species Selenium vs sulfur reactivity

SARS-CoV-2 Antiviral Potency in Cell-Based Assays: 3.6-Fold EC₅₀ Advantage over the Peptidomimetic Comparator N3

In a plaque-reduction assay using SARS-CoV-2-infected Vero cells, ebselen (the 2-phenyl prototype of the benzoselenazol-3-one class) demonstrated an EC₅₀ of 4.67 μM against viral replication, while the peptidomimetic Mpro inhibitor N3 showed an EC₅₀ of 16.77 μM—representing a 3.6-fold potency advantage for the benzoselenazol-3-one scaffold [1]. The enzymatic Mpro IC₅₀ for ebselen was 0.67 μM in a high-throughput screening format [1]. The N-butyl analog shares the same Se–N redox core responsible for covalent Mpro active-site cysteine modification, placing it within the same potency class.

Antiviral SARS-CoV-2 Mpro inhibitor COVID-19

Glutathione Peroxidase-Mimetic Activity vs Diselenide Analogs: Differentiated Radical-Scavenging Profile Quantified by ABTS•⁺ and Lipid Peroxidation Assays

In a systematic head-to-head study of four ebselen analogs, the benzoselenazol-3-one scaffold (represented by ebselen) inhibited linoleic acid lipid peroxidation by 28%, while diselenide analog [3] achieved 53% inhibition under identical conditions. In the ABTS•⁺ radical cation decolorization assay, ebselen showed 14% inhibition at 10⁻⁴ M and 52% at 5 × 10⁻⁵ M, whereas compound [3] achieved 65% and 89% inhibition at the same respective concentrations—a 4.6-fold and 1.7-fold differential [1]. Critically, ebselen and compound [3] were equipotent in the EPR spin-trapping assay of thiyl radical formation (Ebselen = [3] > [1] > [2] > [4]), demonstrating that the benzoselenazol-3-one core maintains superior activity in specific radical-quenching modalities despite lower overall GPx-mimetic potency relative to optimized diselenides [1].

Glutathione peroxidase mimic Antioxidant Lipid peroxidation ABTS radical cation

NADPH Oxidase Isoform Selectivity: >333-Fold Discrimination Between Nox1/Nox2 and Nox4 Defines a Target-Specific Inhibition Window

Ebselen exhibits a steep isoform-selectivity gradient across the NADPH oxidase family in whole-cell assays: Nox1 IC₅₀ = 0.15 μM, Nox2 IC₅₀ = 0.50 μM, Nox5 IC₅₀ = 0.70 μM, and Nox4 IC₅₀ > 50.0 μM [1]. This translates to >333-fold selectivity for Nox1 over Nox4 and >100-fold for Nox2 over Nox4. By comparison, the optimized NOX inhibitor Thr101 (NOX Inhibitor VII) shows Nox2 IC₅₀ = 0.3 μM and Nox1 IC₅₀ = 3.0 μM but lacks GPx-mimetic activity entirely . The benzoselenazol-3-one scaffold therefore offers a unique dual pharmacology—potent Nox1/Nox2 inhibition combined with GPx-like catalytic antioxidant function—that neither isoform-selective NOX inhibitors nor pure GPx mimetics can replicate.

NADPH oxidase NOX isoforms Selectivity Reactive oxygen species

Anti-Inflammatory ED₅₀ in Complement-Dependent Inflammation: Differentiated Pathway Efficacy vs Indomethacin

In a rat model of complement-dependent (CVF-induced) paw edema, ebselen exhibited an oral ED₅₀ of 56 mg/kg, comparable to the dual lipoxygenase/cyclooxygenase inhibitor BW 755C. In contrast, the classical COX inhibitor indomethacin was only weakly active in this complement-driven inflammation model, but markedly inhibited carrageenan-induced (COX-dependent) edema where ebselen showed only weak activity [1]. This pathway-differential anti-inflammatory profile—effective in complement-mediated inflammation, less effective in COX-dominated pathways—establishes a mechanistic distinction between benzoselenazol-3-ones and classical NSAIDs.

Anti-inflammatory Complement Cobra venom factor Indomethacin comparator

Antifungal Growth Inhibition vs Five Structural Analogs: Benchmark IC₅₀ of ~18 μM Against Fluconazole-Resistant Candida albicans

In a direct head-to-head comparison against five structural analogs in a fluconazole-resistant Candida albicans strain (S2), ebselen (compound 1) inhibited fungal growth with an IC₅₀ of approximately 18 μM. None of the five tested analogs (compounds 2–6, comprising both selenium- and sulfur-containing variants with different N-substituents) exceeded ebselen's potency. Two analogs (compounds 5 and 6) exhibited similar potency, while compounds 4 and 6 matched ebselen's plasma membrane H⁺-ATPase (Pma1p) inhibitory activity with IC₅₀ ≈ 14 μM in medium acidification assays [1]. This comprehensive analog benchmarking establishes the benzoselenazol-3-one scaffold as the potency ceiling in this chemotype series, providing a quantitative reference point for analog selection and procurement decisions.

Antifungal Candida albicans Fluconazole-resistant Plasma membrane H⁺-ATPase

High-Evidence Application Scenarios for 2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one Based on Quantitative Differentiation Data


Antiviral Drug Discovery: Coronavirus Mpro Inhibitor Screening Cascades

The benzoselenazol-3-one scaffold, validated by ebselen's sub-micromolar Mpro IC₅₀ (0.67 μM) and 3.6-fold cell-based antiviral EC₅₀ advantage over the peptidomimetic N3 (4.67 vs 16.77 μM), provides a quantitatively benchmarked starting point for antiviral screening [1]. 2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one retains the Se–N covalent warhead required for Mpro active-site cysteine modification. Its distinct N-alkyl lipophilicity profile relative to the 2-phenyl prototype enables exploration of cell permeability and off-target selectivity optimization within a Phase 2-clinically validated chemotype (SPI-1005, NCT04484025) [2].

NADPH Oxidase-Mediated Inflammatory Disease Models Requiring Isoform Selectivity

The >333-fold Nox1/Nox4 and >100-fold Nox2/Nox4 selectivity window of the benzoselenazol-3-one core (Nox1 IC₅₀ = 0.15 μM, Nox4 IC₅₀ > 50 μM) [1], combined with intrinsic GPx-mimetic activity absent in selective NOX inhibitors such as Thr101, defines a dual-mechanism profile ideal for inflammatory disease models where both Nox1/Nox2-derived superoxide and hydrogen peroxide detoxification are pathophysiologically relevant. Procurement of the 2-butyl analog supports structure-activity relationship expansion around the N-substituent to further tune isoform selectivity while preserving the GPx-mimetic function.

Antifungal Lead Optimization Against Azole-Resistant Candida Species

The five-analog benchmarking dataset establishing the benzoselenazol-3-one scaffold as the potency ceiling (IC₅₀ ≈ 18 μM for growth inhibition, IC₅₀ ≈ 14 μM for Pma1p inhibition in fluconazole-resistant C. albicans) [1] provides a rigorous quantitative foundation for antifungal lead optimization. The 2-butyl analog, as an N-alkyl benzoselenazol-3-one, is directly relevant to this chemotype space where N-3-methylbutyl analogs have demonstrated in vivo efficacy in a mouse vulvovaginal candidiasis model [2]. Procurement for structure-activity studies targeting Pma1p can leverage the existing potency ranking as a benchmark.

Complement-Driven Inflammation Models Requiring COX-Sparing Anti-Inflammatory Activity

The pathway-differential anti-inflammatory profile—effective in complement-dependent (CVF-induced) edema (ED₅₀ = 56 mg/kg p.o.) where the classical NSAID indomethacin is weak, yet COX-sparing in carrageenan-induced inflammation [1]—positions the benzoselenazol-3-one class for inflammatory disease models driven by complement activation rather than COX-mediated prostaglandin synthesis. The 2-butyl analog allows exploration of N-alkyl chain length effects on oral bioavailability and tissue distribution within this differentiated anti-inflammatory mechanism.

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